molecular formula C27H27NO6 B15173241 8-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one

8-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one

Cat. No.: B15173241
M. Wt: 461.5 g/mol
InChI Key: VVYUIFPJDMHHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a coumarin derivative featuring a benzochromen-2-one core substituted with a 3,4-dimethoxyphenyl group, a morpholine moiety, a hydroxy group at position 7, and a methyl group at position 3. Coumarins are recognized for their broad biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The hydroxy group at position 7 may facilitate hydrogen bonding with biological targets, and the methyl group at position 4 could influence steric interactions .

Properties

Molecular Formula

C27H27NO6

Molecular Weight

461.5 g/mol

IUPAC Name

8-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-7-hydroxy-4-methylbenzo[h]chromen-2-one

InChI

InChI=1S/C27H27NO6/c1-16-14-24(29)34-27-18(16)5-6-19-20(27)7-8-21(26(19)30)25(28-10-12-33-13-11-28)17-4-9-22(31-2)23(15-17)32-3/h4-9,14-15,25,30H,10-13H2,1-3H3

InChI Key

VVYUIFPJDMHHCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C=CC(=C3O)C(C4=CC(=C(C=C4)OC)OC)N5CCOCC5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Morpholine or Piperazine Substitutions

Key structural analogs include:

Compound ID/Ref. Core Structure Position 7 Position 8 Position 3 Other Substituents Notable Features
Target Compound Benzo[h]chromen-2-one -OH (3,4-dimethoxyphenyl)(morpholin-4-yl)methyl - 4-methyl Balanced lipophilicity/solubility
, Entry 04 Chromen-4-one -OH (4-methylpiperazin-1-yl)methyl 3,4-dimethoxyphenyl -CF₃ Trifluoromethyl enhances metabolic stability but may increase toxicity
Chromen-4-one -OH morpholin-4-ylmethyl 4-chlorophenyl 2-methyl Chlorophenyl group improves electrophilic interactions; lower solubility than dimethoxyphenyl analogs
Chromen-4-one -OH morpholin-4-ylmethyl 3,4-dimethylphenoxy -CF₃ Trifluoromethyl and phenoxy groups may enhance target affinity but reduce bioavailability
Chromen-4-one -OH dimethylaminomethyl 4-chlorophenyl 2-methyl Dimethylamino group increases basicity, potentially altering pharmacokinetics

Key Observations :

  • Trifluoromethyl (-CF₃): Present in (Entry 04) and , this group improves metabolic resistance but may reduce solubility due to its hydrophobic nature.
  • Chlorophenyl vs. Dimethoxyphenyl: Chlorophenyl-substituted analogs () exhibit stronger electrophilic character, favoring interactions with nucleophilic residues in enzymes.
  • Morpholine vs. Piperazine : Morpholine (target compound, ) provides moderate polarity, while piperazine (, Entry 04) offers greater conformational flexibility and basicity, which could influence binding kinetics .
Bioactivity and Pharmacokinetic Trends
  • Antimicrobial Activity : Compounds with trifluoromethyl groups () show enhanced Gram-positive bacterial inhibition compared to the target compound, likely due to increased membrane disruption .
  • Solubility and Bioavailability : The target compound’s dimethoxyphenyl and morpholine groups predict moderate solubility (logP ~2.5–3.0), comparable to ’s chlorophenyl analog (logP ~3.2) but lower than trifluoromethyl derivatives (logP >4.0) .
  • Synthetic Accessibility: The target compound’s synthesis likely follows a route similar to and , involving condensation of resorcinol derivatives with substituted aldehydes under basic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.